Superior In Vitro Potency of Rifabutin Against M. tuberculosis Relative to Rifampicin
In a head-to-head comparison, rifabutin (Ansamycin LM-427) demonstrates superior in vitro activity against rifampicin-susceptible Mycobacterium tuberculosis strains compared to rifampicin. The Minimal Inhibitory Concentration required to inhibit 90% of strains (MIC90) is significantly lower for rifabutin [1]. A separate comparative study further corroborates this, showing rifabutin MICs for rifampin-susceptible strains were ≤0.06 µg/mL, a threshold lower than that typically reported for rifampin [2].
| Evidence Dimension | In vitro antimicrobial potency (MIC90) |
|---|---|
| Target Compound Data | Rifabutin MIC90 = 0.06 mg/L (on 7H11 agar) |
| Comparator Or Baseline | Rifampicin MIC90 = 1 mg/L (on 7H11 agar) |
| Quantified Difference | Rifabutin MIC90 is ~16.7-fold lower than rifampicin MIC90. |
| Conditions | Tested against 10 rifampicin-susceptible M. tuberculosis strains on 7H11 agar medium [1]. |
Why This Matters
Higher potency (lower MIC) at the same concentration may translate to more effective bacterial killing or the ability to use lower doses, potentially improving tolerability and efficacy.
- [1] Truffot-Pernot C, Giroir AM, Maury L, Grosset J. [Study of the minimal inhibitory concentration of rifabutine (Ansamycin LM 427) for Mycobacterium tuberculosis, Mycobacterium xenopi and Mycobacterium avium-intracellulare]. Rev Mal Respir. 1988;5(4):375-81. PMID: 2845531. View Source
- [2] Heifets LB, Lindholm-Levy PJ, Iseman MD. Rifabutine: Minimal Inhibitory and Bactericidal Concentrations for Mycobacterium tuberculosis. Am Rev Respir Dis. 1988 Mar;137(3):719-21. doi: 10.1164/ajrccm/137.3.719. PMID: 2830815. View Source
